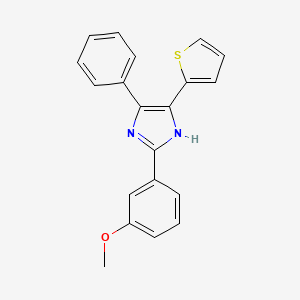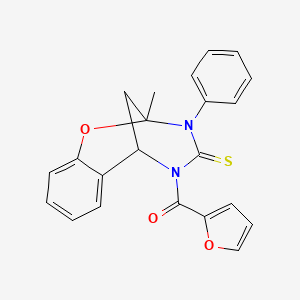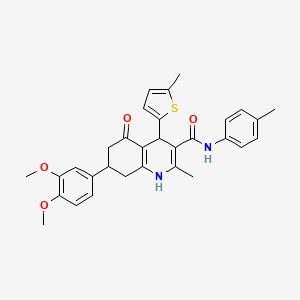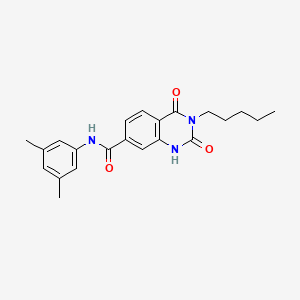
4-(1,1-dioxido-1,2-thiazolidin-2-yl)-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide group attached to a 4-(1,1-dioxido-2-isothiazolidinyl) moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isothiazolidinyl ring and its subsequent attachment to the benzamide structure. Common reagents used in these reactions include sulfur dioxide, amines, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)PHENYLBORONIC ACID PINACOL ESTER
- 3-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-4-METHYL-BENZENAMINE
Uniqueness
4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its combination of the isothiazolidinyl and benzamide groups makes it particularly versatile in various chemical and biological applications.
This detailed article provides a comprehensive overview of 4-(1,1-DIOXIDO-2-ISOTHIAZOLIDINYL)-N-(4-METHYLPHENYL)BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H18N2O3S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C17H18N2O3S/c1-13-3-7-15(8-4-13)18-17(20)14-5-9-16(10-6-14)19-11-2-12-23(19,21)22/h3-10H,2,11-12H2,1H3,(H,18,20) |
InChI Key |
NCXFJJSUXUMUKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11442906.png)
![Octyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11442909.png)
![3-(4-bromophenyl)-8-(3,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442910.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11442917.png)
![7-(4-methoxyphenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11442924.png)
![Cyclohexyl 2-methyl-4-(pyridin-3-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11442930.png)



![6-(4-methoxyphenyl)-3-methyl-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11442956.png)
![8-(2,3-dimethoxyphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442966.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B11442975.png)
![3-Methyl-N-[(4-methylphenyl)methyl]-5-[(4-methylpiperidin-1-YL)sulfonyl]-1-benzofuran-2-carboxamide](/img/structure/B11442977.png)

